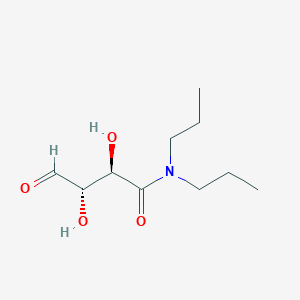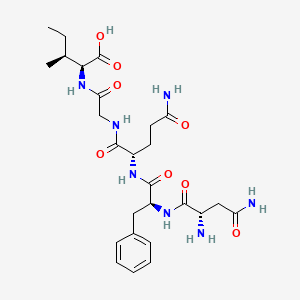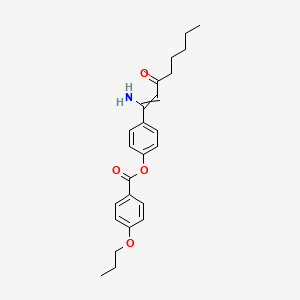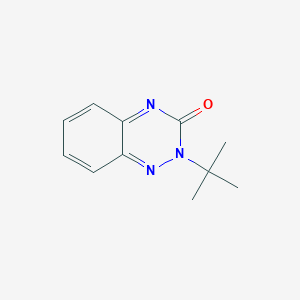
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene is a complex organic compound characterized by its unique structure, which includes three heptyloxy groups and three methoxy groups attached to a triphenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene typically involves the alkylation of a triphenylene precursor. The process begins with the preparation of the triphenylene core, followed by the introduction of heptyloxy and methoxy groups through nucleophilic substitution reactions. Common reagents used in these reactions include alkyl halides and sodium hydride as a base. The reaction conditions often involve refluxing in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The heptyloxy and methoxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and liquid crystals.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Industrial Applications: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene exerts its effects is primarily related to its electronic structure. The triphenylene core provides a rigid, planar framework that facilitates π-π stacking interactions, which are crucial for its function in organic electronics and materials science. The heptyloxy and methoxy groups enhance the solubility and processability of the compound, making it suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,10-Tris(heptyloxy)-3,7,11-tris(pentyloxy)triphenylene
- 2,6,10-Tris(heptyloxy)-3,7,11-tripropoxytriphenylene
Uniqueness
Compared to similar compounds, 2,6,10-Tris(heptyloxy)-3,7,11-trimethoxytriphenylene offers a unique combination of solubility, electronic properties, and functional group versatility. The presence of methoxy groups provides additional sites for chemical modification, allowing for the fine-tuning of its properties for specific applications.
Propiedades
Número CAS |
906663-77-2 |
|---|---|
Fórmula molecular |
C42H60O6 |
Peso molecular |
660.9 g/mol |
Nombre IUPAC |
2,6,10-triheptoxy-3,7,11-trimethoxytriphenylene |
InChI |
InChI=1S/C42H60O6/c1-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43-4)35-29-41(47-23-20-17-14-11-8-2)39(45-6)27-33(35)36-30-42(38(44-5)26-32(34)36)48-24-21-18-15-12-9-3/h25-30H,7-24H2,1-6H3 |
Clave InChI |
ZABKFERCVBXZPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OC)OCCCCCCC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)

![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)



![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

